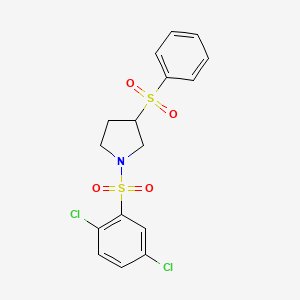
1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It might also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.科学的研究の応用
Synthesis and Chemical Reactivity
A significant aspect of research on 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its synthesis and reactivity. For instance, Smolobochkin et al. (2017) have developed a method for the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, which proceeds under mild conditions, illustrating a convenient approach for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, An and Wu (2017) reported on the synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction, highlighting the compound's role in generating sulfonated derivatives in moderate to good yields (An & Wu, 2017).
Application in Organic Synthesis
Further investigations have extended the application of this compound to the synthesis of more complex organic molecules. For example, Janosik et al. (2006) developed an efficient sulfonation protocol for 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, demonstrating a clean and straightforward approach for synthesizing sulfonyl chloride derivatives (Janosik et al., 2006). In addition, the work by Petit et al. (2014) on using the 2-(4-methylphenylsulfonyl)ethenyl group for the protection of NH groups showcases the versatility of sulfonyl-containing compounds in synthetic chemistry (Petit et al., 2014).
Potential Pharmaceutical Applications
The structural complexity and reactivity of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine also pave the way for potential pharmaceutical applications. Research by Akbari et al. (2022) on the one-pot three-component synthesis of novel pyrrolin-2-ones in aqueous media indicates the potential for developing antimicrobial agents using sulfonyl-containing compounds as key intermediates (Akbari et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling, storage, and disposal.
将来の方向性
This would involve speculating on potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that this is a general guideline and the specific details would depend on the particular compound and the available research on it. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S2/c17-12-6-7-15(18)16(10-12)25(22,23)19-9-8-14(11-19)24(20,21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWNYJNHMHYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

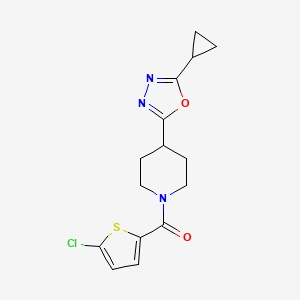
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)
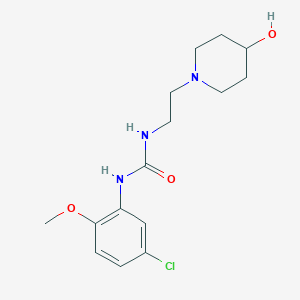
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
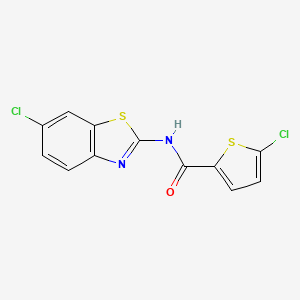
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
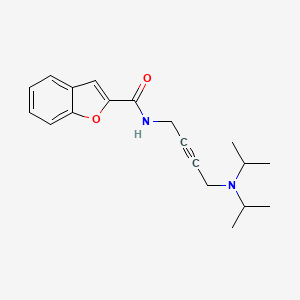
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
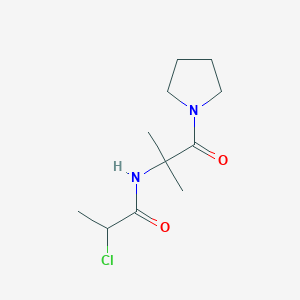
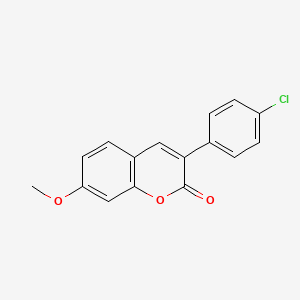
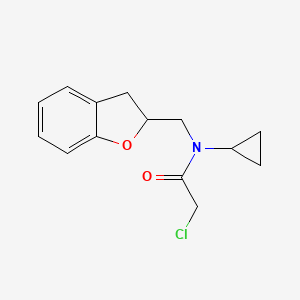
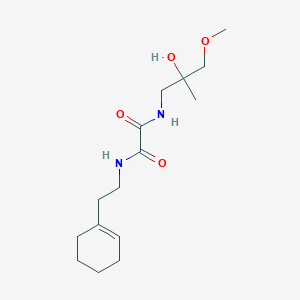
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)